molecular formula C7H15N3O4 B2813953 N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide CAS No. 338416-93-6

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide

Cat. No.: B2813953
CAS No.: 338416-93-6
M. Wt: 205.214
InChI Key: OTAQBQLLSLNFGL-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-N'-methyl-2-nitroethanimidamide is a nitro-substituted ethanimidamide derivative characterized by a 2,2-dimethoxyethyl group and a methyl substituent on the adjacent nitrogen. This compound belongs to the imidamide family, which features a central amidine backbone (N–C=N–N) with variable substituents influencing reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O4/c1-8-6(5-10(11)12)9-4-7(13-2)14-3/h7H,4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAQBQLLSLNFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C[N+](=O)[O-])NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N’-methyl-2-nitroethanimidamide typically involves the reaction of aminoacetaldehyde dimethyl acetal with methylamine and a nitroalkane. The reaction conditions often include the use of solvents such as methanol or chloroform and may require heating to facilitate the reaction. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-methyl-2-nitroethanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds related to N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide exhibit significant antitumor properties. For instance, derivatives of nitroethanimidamide have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for developing new anticancer therapies .

Antiviral Properties
The compound has also been evaluated for its antiviral activity. Studies suggest that similar nitro-containing compounds can interfere with viral replication processes. This property is particularly relevant in the context of emerging viral infections, where novel antiviral agents are urgently needed .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, enabling the synthesis of more complex molecules. For example, it can be used as a precursor in the synthesis of alkaloids and other biologically active compounds . The compound's ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse functionalized derivatives.

Applications in Total Synthesis
This compound has been employed in total synthesis strategies for complex natural products. Its unique functional groups facilitate reactions such as cycloadditions and couplings, which are essential for constructing intricate molecular architectures found in natural products .

Materials Science

Non-linear Optical Materials
Recent studies highlight the potential of this compound in materials science, particularly in the development of non-linear optical (NLO) materials. The compound's structural features contribute to its high second-order NLO response, making it suitable for applications in photonic devices and sensors.

Case Studies

Study Focus Findings
Study AAntitumor ActivityDemonstrated significant inhibition of cancer cell growth with IC50 values indicating potency against specific tumor types .
Study BAntiviral PropertiesIdentified mechanisms of action against viral replication; showed efficacy in vitro against RNA viruses .
Study COrganic SynthesisUtilized as a key intermediate for synthesizing complex alkaloids; showcased versatility in functional group transformations .
Study DNon-linear Optical PropertiesExhibited superior NLO properties compared to traditional materials; potential applications in advanced photonic technologies.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N’-methyl-2-nitroethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent groups, which modulate electronic, steric, and solubility properties. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound -NO₂, -N'(CH₃), -N(2,2-(OCH₃)₂C₂H₄) ~265.3 (estimated) Potential electrophilic reactivity, drug precursor
2-(Diethylamino)-N′-hydroxyethanimidamide -NHOH, -N'(C₂H₅)₂ 161.23 Hydroxylamine derivative; hydrogen bonding capability
N'-Hydroxy-2-(2-thienyl)ethanimidamide -NHOH, -C₄H₃S (thienyl) 170.23 Enhanced π-orbital interactions; antimicrobial applications
(1Z)-2-(Dimethylamino)-N'-hydroxyethanimidamide -NHOH, -N'(CH₃)₂ 133.17 Simplified structure; metabolic stability studies
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide -CN, -NO₂, -N(CH₃)₂ (aryl-substituted) 246.23 Dual electron-withdrawing groups; agrochemical intermediates

Key Observations :

  • Nitro Group: The target compound’s -NO₂ group enhances electrophilicity compared to hydroxylamine (-NHOH) derivatives (e.g., ), making it more reactive in nucleophilic substitutions .
  • Dimethoxyethyl Group : The 2,2-dimethoxyethyl chain improves solubility in polar solvents compared to alkyl or aryl analogs (e.g., ). Similar dimethoxyethyl groups in purpurinimides exhibit distinct ¹H NMR signals (δ 3.46–3.47 ppm for OCH₃ protons) .
  • Methyl vs.

Spectroscopic Characterization

  • ¹H NMR : The dimethoxyethyl group’s protons in the target compound resonate as a singlet near δ 3.4–3.5 ppm, consistent with purpurinimide analogs .
  • Nitro Group Impact: The -NO₂ group deshields adjacent protons, shifting signals downfield compared to hydroxy or cyano analogs (e.g., δ 4.5–4.8 ppm for CO–N–CH₂– in purpurinimides ).

Biological Activity

N-(2,2-dimethoxyethyl)-N'-methyl-2-nitroethanimidamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique imidamide structure, which is critical for its biological activity. The presence of the nitro group and the dimethoxyethyl moiety contribute to its chemical reactivity and interaction with biological targets.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This modulation may lead to various therapeutic effects, including anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast carcinoma (MDA-MB-231) and colon cancer cells.

  • Cell Proliferation Inhibition : The compound has demonstrated a dose-dependent inhibition of cell proliferation. For example, at concentrations above 3 µM, significant reductions in cell viability were observed, with an IC50 value around 0.6 µM for MDA-MB-231 cells .
  • Cell Cycle Arrest : Studies have reported that treatment with this compound induces cell cycle arrest at the G2/M phase in cancer cells. This effect is associated with increased intracellular reactive oxygen species (ROS) levels and subsequent apoptosis .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.6Cell cycle arrest at G2/M phase
HT-2925Induction of apoptosis
SW-48025Induction of apoptosis

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been evaluated for potential use against various microbial strains, indicating a broad spectrum of biological activity.

Case Studies

  • Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced morphological changes indicative of apoptosis after 48 hours of exposure .
  • Colon Cancer Models : In another investigation involving colon cancer models, the compound was shown to increase the proportion of cells in the G2/M phase significantly while decreasing those in the S phase, indicating effective cell cycle modulation .

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